molecular formula C11H9NO B1584201 4-Phenoxypyridine CAS No. 4783-86-2

4-Phenoxypyridine

Cat. No. B1584201
CAS RN: 4783-86-2
M. Wt: 171.19 g/mol
InChI Key: OATKXQIGHQXTDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel 4-phenoxypyridine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines . Another study reported the synthesis of 4-phenoxy-pyridine/pyrimidine derivatives as potent dual VEGFR-2/c-Met inhibitors .


Molecular Structure Analysis

The molecular structure of 4-Phenoxypyridine consists of a pyridine ring attached to a phenyl ring via an oxygen atom . The structure is considered a bioisostere of diaryl ethers .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Phenoxypyridine are not detailed in the search results, the compound has been used as a starting material in the synthesis of various derivatives .


Physical And Chemical Properties Analysis

4-Phenoxypyridine has a density of 1.1±0.1 g/cm3, a boiling point of 274.4±13.0 °C at 760 mmHg, and a flash point of 100.6±10.1 °C . It has two freely rotating bonds and no violations of the Rule of 5 .

Scientific Research Applications

Herbicidal Activities

  • Herbicidal Potential : Studies on phenoxypyridines, including 4-phenoxypyridine derivatives, show that some phenoxypyridines exhibit high potentials as useful herbicides. For example, 2-(4-Nitrophenoxy)-3,5-dichloropyridine demonstrated particularly promising herbicidal activity. This indicates that while most 3- and 4-phenoxypyridines showed no remarkable herbicidal effects, some 2-phenoxypyridines have shown high efficacy in this area (Fujikawa et al., 1970).

Cancer Therapy

  • Cancer Cell Inhibition : Small molecules such as 4-phenoxypyridine derivatives have remarkable inhibitory activity against c-Met enzymatic activity and the proliferation of cancer cell lines. These molecules, due to their relationship between structure and biological activity, may have significant potential for clinical pharmaceutical use against various types of cancer caused by c-Met activity (Daoui et al., 2022).

Pesticide Development

  • Active Scaffold in Pesticides : Phenoxypyridine, including variants such as 4-phenoxypyridine, has been identified as an active scaffold widely introduced into bioactive molecules for pesticide development. These compounds have different properties from diaryl ethers and have been summarized for their bioactivities, structure-activity relationships, and mechanism (Liu et al., 2022).

Antitumor Agents

  • Antiproliferative Activity Against Cancer Cells : A series of 2-substituted-4-phenoxypyridine derivatives were synthesized and evaluated for their antiproliferative activity against cancer cell lines. These compounds showed moderate to excellent potency, indicating their potential as antitumor agents (Duan et al., 2017).

Agricultural Applications

  • Protecting Crops from Pesticide Injury : Novel thiazole phenoxypyridine derivatives, including 4-phenoxypyridine variants, have been developed to protect maize from residual pesticide injury caused by certain herbicides. These compounds improve maize tolerance under toxicity stress and could potentially be developed as safeners for use in agriculture (Zhao et al., 2019).

Photosynthetic Electron Transport Inhibition

  • Inhibitors of Photosynthetic Electron Flow : Herbicidal halogen substituted 4-hydroxypyridines, similar in structure to 4-phenoxypyridine, inhibit photosynthetic electron flow in isolated thylakoid membranes. This group of compounds acts by interfering with the acceptor side of photosystem II (Trebst et al., 1985).

Future Directions

The phenoxypyridine structure has been widely used in the molecular structure of pesticides . The advancement of phenoxypyridine as an active scaffold for pesticides has been discussed, and the structure-activity relationships and mechanism of compounds containing phenoxypyridine have been summarized . This may help to explore the lead compounds and discover novel pesticides with potential bioactivities .

properties

IUPAC Name

4-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATKXQIGHQXTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290343
Record name 4-phenoxypyridine
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Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxypyridine

CAS RN

4783-86-2
Record name 4-Phenoxypyridine
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Record name NSC 68195
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Record name 4783-86-2
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Record name 4-phenoxypyridine
Source EPA DSSTox
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Record name Pyridine, 4-phenoxy
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Synthesis routes and methods

Procedure details

Phenol (2.82 kg, 30.0 mol) was heated to 50° C. and 4-chloropyridine hydrochloride (1.5 kg, 10.0 mol) was added. The resulting solution was heated at 150° C. for 15 hours. The dark amber solution was cooled to 25° C. then poured into 3 M aqueous sodium hydroxide (16 L). The aqueous was extracted with dichloromethane (3×4 L). The combined organic was washed with 1 M sodium hydroxide (2×4 L), water (4 L), and brine (4 L) then dried over sodium sulfate and filtered. The solvent was removed under vacuum and the residual oil was dissolved in hexanes (6 L). The mixture was cooled to −60° C. with stirring and the resulting solid was collected by filtration and dried to give 1.1 kg of 4-phenoxypyridine (64% yield). mp 46-49° C. 1H NMR (300 MHz, CDCl3) δ 8.45 (dd, J=1.5, 8 Hz, 2H), 7.41 (dd, J=12, 12 Hz, 2H), 7.28 (dd, J=12, 1H), 7.06 (d, J=12 Hz, 2H), 6.84 (dd, J=1.5, 8 Hz, 2H).
Quantity
2.82 kg
Type
reactant
Reaction Step One
Quantity
1.5 kg
Type
reactant
Reaction Step Two
Quantity
16 L
Type
reactant
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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